

# physicochemical properties of 3'-trifluoromethylbiphenyl-4-carbaldehyde

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## Compound of Interest

Compound Name: 3'-Trifluoromethylbiphenyl-4-carbaldehyde

Cat. No.: B011735

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## An In-depth Technical Guide on the Physicochemical Properties of 3'-Trifluoromethylbiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of the known physicochemical properties of **3'-trifluoromethylbiphenyl-4-carbaldehyde**, tailored for researchers, scientists, and professionals in drug development. The document details key physical and chemical data, outlines general experimental protocols for its synthesis and characterization, and includes a workflow visualization to support laboratory processes.

## Physicochemical Data Summary

**3'-Trifluoromethylbiphenyl-4-carbaldehyde** is a fluorinated organic compound recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

The following table summarizes the key physicochemical properties of **3'-trifluoromethylbiphenyl-4-carbaldehyde**.

Property	Value	Reference
IUPAC Name	4-[3-(Trifluoromethyl)phenyl]benzaldehyde	[1]
Synonyms	3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde, 4-[3-(Trifluoromethyl)phenyl]benzaldehyde	[1]
CAS Number	100036-64-4	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> F <sub>3</sub> O	[1][3]
Molecular Weight	250.22 g/mol	[1][3]
Appearance	Solid	
Melting Point	Not explicitly available in search results.	
Boiling Point	Not explicitly available in search results.	
Solubility	Not explicitly available in search results.	
Storage Temperature	Room Temperature; 2-8°C, under nitrogen	[2]
pKa	Not explicitly available in search results.	
LogP (Computed)	4.18	[4]
Topological Polar Surface Area (TPSA)	17.07 Å <sup>2</sup>	[4]
Rotatable Bond Count	2	[4]

## Experimental Protocols

While specific experimental protocols for **3'-trifluoromethylbiphenyl-4-carbaldehyde** were not detailed in the provided search results, this section outlines generalized methodologies for its synthesis and characterization based on standard organic chemistry practices for analogous compounds.

## General Synthesis Protocol via Suzuki Coupling

A common and effective method for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.

- **Reaction Setup:** To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
- **Reaction Execution:** Heat the mixture with stirring. Reaction temperature and time will vary depending on the specific substrates and catalyst used, but a typical range is 80-110°C for 4-24 hours.
- **Monitoring:** Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **3'-trifluoromethylbiphenyl-4-carbaldehyde**.

## Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard NMR tube.[\[5\]](#)
- Data Acquisition: Record  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[\[6\]](#)
- Data Analysis:
  - $^1\text{H}$  NMR: Expect aromatic proton signals in the range of  $\delta$  7.0-8.5 ppm. The aldehyde proton should appear as a singlet further downfield, typically around  $\delta$  9.8-10.1 ppm.
  - $^{13}\text{C}$  NMR: Aromatic carbons will resonate between  $\delta$  120-150 ppm. The aldehyde carbonyl carbon will be significantly downfield ( $\delta$  ~190 ppm), and the  $\text{CF}_3$  carbon will appear as a quartet due to C-F coupling.
  - $^{19}\text{F}$  NMR: A sharp singlet is expected for the  $-\text{CF}_3$  group, with its chemical shift relative to an external standard like  $\text{CFCl}_3$ .[\[6\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Look for characteristic absorption bands:
  - C=O Stretch (Aldehyde): A strong, sharp peak around  $1700\text{-}1710\text{ cm}^{-1}$ .
  - C-H Stretch (Aldehyde): Two weak bands typically appear around  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$ .
  - C-F Stretch: Strong absorptions in the fingerprint region, typically between  $1100\text{-}1350\text{ cm}^{-1}$ .

- Aromatic C=C Stretch: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.

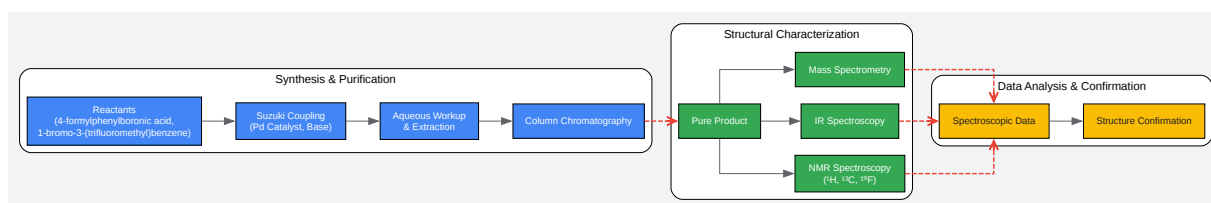
## Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern.

- Sample Introduction: Introduce the sample into the mass spectrometer, often via GC (for GC-MS) or direct infusion after dissolving in a suitable solvent.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Analysis:
  - The molecular ion peak ( $M^+$ ) should be observed at  $m/z$  corresponding to the molecular weight (250.22).
  - Analyze the fragmentation pattern to confirm the structure. Common fragments may result from the loss of  $-\text{CHO}$ ,  $-\text{CF}_3$ , or cleavage of the biphenyl bond.

## Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of **3'-trifluoromethylbiphenyl-4-carbaldehyde**.



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